molecular formula C23H25NO6 B11377595 N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B11377595
M. Wt: 411.4 g/mol
InChI Key: IMHJKPMYGNZZIA-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with furan and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactionsFor instance, Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, the compound may bind to certain enzymes or receptors, altering their activity and thus influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE
  • N- (2-FURAN-2-YL-1- ( (FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-BENZAMIDE
  • N- (1- ( (FURAN-2-YLMETHYL)-CARBAMOYL)-2- (4-MEO-PHENYL)-VINYL)-4-METHYL-BENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of furan and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H25NO6/c1-26-18-9-7-16(8-10-18)14-24(15-19-6-5-11-30-19)23(25)17-12-20(27-2)22(29-4)21(13-17)28-3/h5-13H,14-15H2,1-4H3

InChI Key

IMHJKPMYGNZZIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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